molecular formula C6H5N3 B1198216 1H-Imidazo[4,5-b]pyridine CAS No. 273-21-2

1H-Imidazo[4,5-b]pyridine

Cat. No.: B1198216
CAS No.: 273-21-2
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

4-azabenzimidazole is the [4,5-b]-fused isomer of imidazopyridine.

Mechanism of Action

Target of Action

3H-Imidazo[4,5-b]pyridine, also known as 1H-Imidazo[4,5-b]pyridine or 4-Azabenzimidazole, has been found to interact with several targets. It has been reported to act as an agonist of the GPR81 receptor . It also shows promising activity against the Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) target . These targets play crucial roles in various biological processes, including cell signaling and pathogen survival.

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, as a GPR81 receptor agonist, it can modulate the receptor’s activity, leading to changes in downstream signaling pathways . In the case of PfPI4K, it may inhibit the enzyme’s activity, disrupting the survival and proliferation of Plasmodium falciparum .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridine can influence many cellular pathways. As a GPR81 agonist, it can affect pathways involved in energy metabolism and immune response . Its activity against PfPI4K can disrupt the biochemical pathways necessary for the survival of Plasmodium falciparum .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridine’s action depend on its specific targets. As a GPR81 agonist, it can modulate cellular metabolism and immune responses . Its inhibitory activity against PfPI4K can lead to the death of Plasmodium falciparum .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potent inhibitor of several kinases, including c-Met kinase . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound derivatives have demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting essential metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways such as the NF-kappaB pathway . Furthermore, these compounds can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can result in the inhibition of kinase activity, leading to the disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and ultimately influence disease progression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under physiological conditions, allowing for prolonged activity in biological systems . Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to alterations in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212
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Record name 273-21-2
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H-imidazo[4,5-b]pyridine?

A1: The molecular formula of this compound is C7H6N3, and its molecular weight is 132.14 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Research has characterized this compound and its derivatives using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. IR spectra reveal a broad and strong contour in the 2000–3100 cm−1 range, indicating the presence of a medium-strong hydrogen bond involving the N+H group. [] NMR and mass spectrometry data are also utilized to confirm the structure and purity of synthesized compounds. [, , ]

Q3: How does the position of a methyl group substituent on the pyridine ring of this compound affect its properties?

A3: Research indicates that the position of a methyl group substituent on the pyridine ring influences the proton position of the NH group within the imidazole unit. [] This structural variation can impact the compound's interactions with biological targets and influence its overall activity profile. [, ]

Q4: Can modifications to the central phenyl ring of this compound derivatives enhance their potency as BRAF inhibitors?

A4: Yes, research has demonstrated that introducing specific groups, such as a 3-fluoro, a naphthyl, or a 3-thiomethyl group, on the central phenyl ring of certain this compound derivatives significantly improves their potency as BRAF inhibitors, leading to nanomolar activity in cells. []

Q5: Have computational methods been employed to study this compound and its derivatives?

A5: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives. [] Molecular docking studies using GOLD software have also been conducted to guide the design of potential inhibitory structures targeting BRAF activity. []

Q6: What in vitro assays have been used to investigate the biological activity of this compound derivatives?

A6: Researchers have employed various in vitro assays, including cell-based assays and enzyme inhibition assays, to assess the biological activity of this compound derivatives. [, , , ] For instance, compounds have been evaluated for their antimicrobial activity against various bacteria and fungi using the well diffusion method. []

Q7: Have animal models been used to study the effects of this compound derivatives?

A7: Yes, animal models, including rodents, dogs, and baboons, have been used to investigate the pharmacokinetics, pharmacodynamics, and toxicity of this compound derivatives. [, , , , , ] For example, studies in dogs have examined the effects of these compounds on cardiac contractility, heart rate, and blood pressure. []

Q8: Has the compound 2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) been studied for its potential health effects?

A8: Yes, PhIP is a heterocyclic amine (HCA) formed during the cooking of meat. It is considered a potential carcinogen. Studies have investigated its formation, metabolism, and potential mechanisms of carcinogenicity. [, , ] Research has also examined the ability of probiotic bacteria to mitigate the potential negative effects of PhIP. [, ]

Q9: What are some potential applications of this compound derivatives in drug discovery?

A9: this compound derivatives have shown promise in various therapeutic areas, including: * Antimicrobial agents: Studies have demonstrated the antimicrobial activity of certain derivatives against a range of bacteria and fungi. [] * BRAF inhibitors: Specific modifications to the this compound scaffold have resulted in potent and selective BRAF inhibitors, which hold potential for treating BRAF-mutated cancers, such as melanoma. [, ] * Cardiotonic agents: Research has investigated the positive inotropic and vasodilating effects of certain derivatives for treating heart failure. [, , , ] * Neuropathic pain management: Recent discoveries highlight the potential of this compound derivatives as selective and potent inhibitors of bromodomain and extra-terminal (BET) proteins, suggesting their potential for treating neuropathic pain. []

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